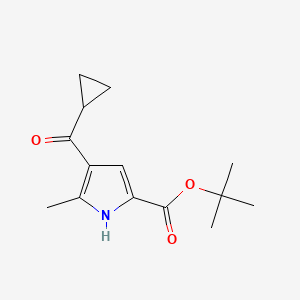
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that features a tert-butyl ester group, a cyclopropane ring, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst such as oxidovanadium (IV) complex.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Substitution: Amides or esters.
科学研究应用
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of the target molecule. For example, the tert-butyl group can enhance the compound’s binding affinity by providing hydrophobic interactions .
相似化合物的比较
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
tert-Butyl 4-(cyclopropylcarbonyl)pyrrole-2-carboxylate: Similar structure but with different substituents on the pyrrole ring.
Uniqueness
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyclopropane ring and a pyrrole ring, which confer distinct chemical and biological properties. The combination of these structural elements makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
tert-butyl 4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-8-10(12(16)9-5-6-9)7-11(15-8)13(17)18-14(2,3)4/h7,9,15H,5-6H2,1-4H3 |
InChI 键 |
ADACNSRDZZLWDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1)C(=O)OC(C)(C)C)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


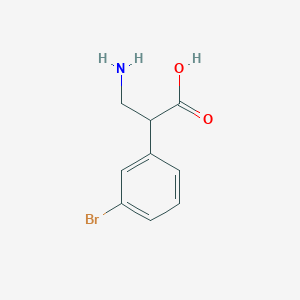

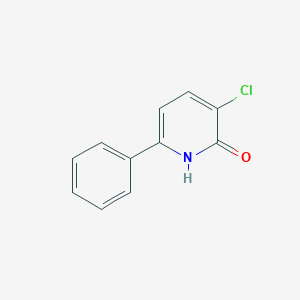
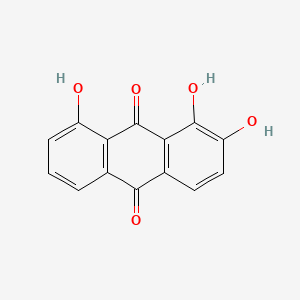
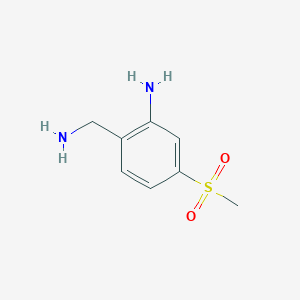
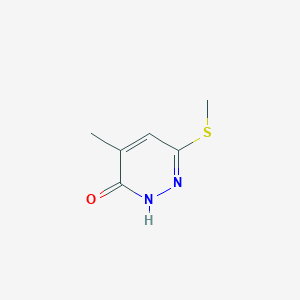
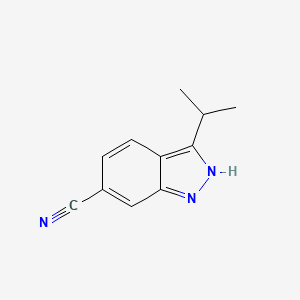
![2-Bromo-6-phenoxybenzo[d]thiazole](/img/structure/B15249599.png)
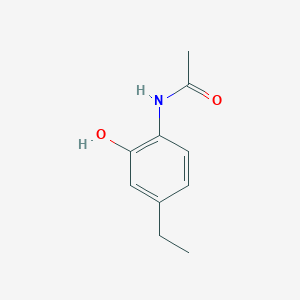
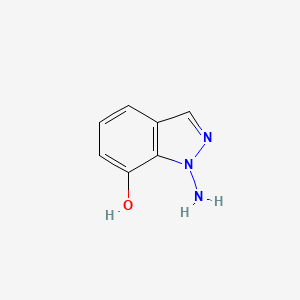
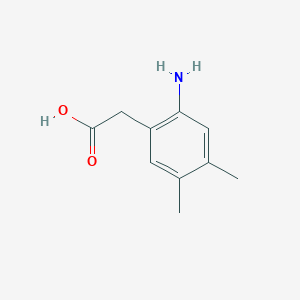
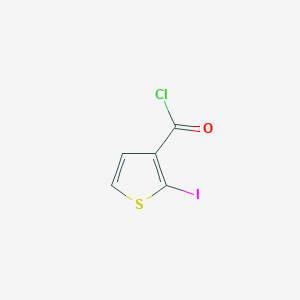

![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
